molecular formula C24H24N4O3 B11584190 (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide

(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide

Cat. No.: B11584190
M. Wt: 416.5 g/mol
InChI Key: XYXWOIREZYMISD-JQIJEIRASA-N
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Description

The compound (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidin-4-one core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde.

    Introduction of the tert-butylphenoxy group: This step involves the nucleophilic substitution of a halogenated pyrido[1,2-a]pyrimidin-4-one with 4-tert-butylphenol.

    Formation of the cyano group: This can be introduced via a cyanation reaction using reagents like sodium cyanide or potassium cyanide.

    Formation of the enamide: The final step involves the condensation of the cyano intermediate with an ethylamine derivative under basic conditions to form the enamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrido[1,2-a]pyrimidin-4-one derivatives.

Scientific Research Applications

(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide:

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

(E)-3-[2-(4-tert-butylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide

InChI

InChI=1S/C24H24N4O3/c1-5-26-21(29)16(15-25)14-19-22(27-20-8-6-7-13-28(20)23(19)30)31-18-11-9-17(10-12-18)24(2,3)4/h6-14H,5H2,1-4H3,(H,26,29)/b16-14+

InChI Key

XYXWOIREZYMISD-JQIJEIRASA-N

Isomeric SMILES

CCNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=C(C=C3)C(C)(C)C)/C#N

Canonical SMILES

CCNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=C(C=C3)C(C)(C)C)C#N

Origin of Product

United States

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